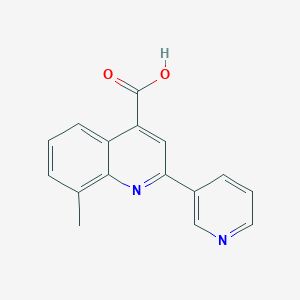

8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Description

Propriétés

IUPAC Name |

8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-10-4-2-6-12-13(16(19)20)8-14(18-15(10)12)11-5-3-7-17-9-11/h2-9H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWANJSPDQLZCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396147 |

Source

|

| Record name | 8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107027-39-4 |

Source

|

| Record name | 8-Methyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107027-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid CAS 107027-39-4

Technical Monograph: 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic Acid CAS: 107027-39-4 | Molecular Formula: C₁₆H₁₂N₂O₂ | MW: 264.28 g/mol [1][2][3][4]

Executive Summary

This technical guide provides a comprehensive analysis of 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid , a privileged scaffold in medicinal chemistry.[4] Distinguished by its Pfitzinger-derived quinoline core , this compound serves as a critical intermediate in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors and Neurokinin-3 (NK3) receptor antagonists .[4] Its structural uniqueness lies in the 8-methyl "ortho-buttressing" effect, which modulates the basicity of the quinoline nitrogen and influences the planarity of the biaryl system, thereby altering pharmacokinetic profiles compared to its non-methylated analogs.[4]

Part 1: Structural Analysis & Chemical Properties

Molecular Architecture

The compound features a quinoline-4-carboxylic acid core substituted at the 2-position with a 3-pyridyl ring and at the 8-position with a methyl group.[4][5][6]

-

Pharmacophore Features:

-

C4-Carboxylic Acid: Acts as a hydrogen bond donor/acceptor and a handle for amide coupling (key for NK3 antagonists).[4]

-

N1-Quinoline & Pyridine Nitrogen: Provide two distinct H-bond acceptor sites.[4] The 3-pyridyl geometry introduces a specific vector for pi-stacking interactions in enzyme active sites (e.g., DHODH).[4]

-

8-Methyl Group: This substituent is sterically significant.[4] It increases lipophilicity (cLogP modulation) and creates steric bulk near the quinoline nitrogen, potentially reducing metabolic susceptibility to N-oxidation or altering metal coordination geometries.[4]

-

Physicochemical Profile

-

Acid-Base Character: Amphoteric.[4] The carboxylic acid (pKa ~3-4) and the quinoline nitrogen (pKa ~4-5) allow for zwitterionic species in neutral aqueous solutions.[4]

-

Solubility: Limited in water; soluble in DMSO, DMF, and hot ethanol. The 8-methyl group decreases aqueous solubility compared to the unsubstituted parent, necessitating specific formulation strategies for biological assays.[4]

Part 2: Synthesis & Manufacturing Protocols

The industrial standard for synthesizing CAS 107027-39-4 is the Pfitzinger Reaction .[4] This pathway is preferred over the Friedländer synthesis due to higher yields and the ready availability of isatin precursors.

Validated Synthesis Protocol

Reaction Logic: The synthesis involves the condensation of 7-methylisatin with 3-acetylpyridine in a strong alkaline medium.[4] The base promotes the ring-opening of isatin to the isatinate (keto-acid), which then undergoes Claisen-Schmidt condensation with the ketone, followed by cyclization and dehydration.[4]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Reaction Execution:

-

Dissolve 7-methylisatin (e.g., 10 mmol) in the KOH solution (20 mL).[4] The solution will turn deep red/orange as the isatin ring opens to form the potassium isatinate salt.

-

Add 3-acetylpyridine (11 mmol) dropwise.[4]

-

Reflux the mixture at 80–90°C for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

Evaporate ethanol under reduced pressure (Rotavap).

-

Dilute the aqueous residue with ice-cold water (50 mL).[4]

-

Acidification: Slowly add Glacial Acetic Acid or 2N HCl with vigorous stirring until pH reaches 3.5–4.0. The product will precipitate as a solid.

-

Note: Do not drop pH below 2, as the quinoline nitrogen may protonate, forming a soluble hydrochloride salt.

-

-

Purification:

-

Filter the crude precipitate.

-

Wash the cake with water (3x) to remove inorganic salts.

-

Recrystallization: Dissolve in boiling DMF or Ethanol/Acetic acid mixture. Cool slowly to induce crystallization.

-

Yield: Typical yields range from 65% to 80%.

-

Synthesis Pathway Visualization

Figure 1: Pfitzinger synthesis pathway for CAS 107027-39-4.[4]

Part 3: Applications in Drug Discovery

DHODH Inhibition (Oncology & Immunology)

Human Dihydroorotate Dehydrogenase (hDHODH) is a validated target for autoimmune diseases (e.g., Rheumatoid Arthritis) and cancer (AML).

-

Mechanism: Quinoline-4-carboxylic acids bind to the ubiquinone-binding tunnel of DHODH.[4]

-

Role of CAS 107027-39-4: It acts as a Lead Scaffold .[4] The carboxylic acid forms a critical salt bridge with Arg136 in the hDHODH active site. The 2-(3-pyridyl) group occupies the hydrophobic pocket, mimicking the biaryl ring systems of potent inhibitors like Brequinar.[4]

-

Optimization: The acid is often converted to amides to improve cell permeability, or the 8-methyl group is used to lock conformation.[4]

Neurokinin-3 (NK3) Receptor Antagonism

Quinoline-4-carboxamides are established NK3 antagonists (e.g., Talnetant).[4]

-

Utility: This specific carboxylic acid is the direct precursor to a library of 8-methyl-quinoline-4-carboxamides .[4]

-

Synthetic Utility: Coupling this acid with chiral amines (e.g., (S)-1-phenyl-ethylamine) generates analogs where the 8-methyl group restricts rotation, potentially enhancing receptor selectivity over NK1/NK2.[4]

Part 4: Analytical Characterization Data

| Property | Value / Observation | Method |

| Appearance | Off-white to pale yellow powder | Visual |

| Melting Point | > 280°C (Decomposes) | Capillary Method |

| 1H NMR (DMSO-d6) | δ 2.85 (s, 3H, CH3), 7.5-8.8 (m, Ar-H), 13.8 (br s, COOH) | 400 MHz NMR |

| Mass Spec (ESI) | [M+H]+ = 265.28 m/z | LC-MS |

| Solubility | DMSO (>20 mg/mL), 1M NaOH (Soluble) | Gravimetric |

Part 5: Experimental Protocol - DHODH Inhibition Assay

To validate the biological activity of derivatives synthesized from this scaffold, the following DCIP Reduction Assay is recommended.

Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate, reducing FMN to FMNH2, which then reduces the artificial electron acceptor DCIP (2,6-dichlorophenolindophenol).[4] The decrease in DCIP absorbance at 600 nm is proportional to enzyme activity.

Workflow:

-

Buffer Prep: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

-

Enzyme Mix: Recombinant hDHODH (20 nM final) + Coenzyme Q10 (100 µM) + DCIP (60 µM).

-

Compound Addition:

-

Dissolve CAS 107027-39-4 in DMSO.[4]

-

Add to assay plate (96-well) at varying concentrations (0.1 µM – 100 µM).

-

Incubate for 10 mins at 25°C.

-

-

Initiation: Add L-Dihydroorotate (substrate, 200 µM final).

-

Detection: Monitor A600 kinetic read for 20 mins.

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Figure 2: Kinetic assay workflow for evaluating DHODH inhibition activity.

References

-

PubChem. (n.d.).[7] 8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid (Compound).[1][2][3][4][5][6][7] National Library of Medicine. Retrieved January 28, 2026, from [Link][4]

-

Vaidya, J. R., et al. (2017).[4][8] Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.[4][8] Retrieved from [Link]

- Munson, H. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.

Sources

- 1. 107027-39-4 CAS MSDS (8-METHYL-2-PYRIDIN-3-YLQUINOLINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 107027-39-4|8-Methyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 8-METHYL-2-PYRIDIN-3-YLQUINOLINE-4-CARBOXYLIC ACID | 107027-39-4 [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Buy 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | 107027-39-4 [smolecule.com]

- 7. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Scalable Synthesis of 8-methyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid

Part 1: Executive Summary & Strategic Rationale

This technical guide details the synthesis of 8-methyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid , a scaffold of significant interest in medicinal chemistry due to its structural homology with known kinase inhibitors and potential neuroprotective agents.

Retrosynthetic Logic

The selection of the synthetic route is governed by the need for regioselectivity and atom economy. While Friedländer synthesis is a viable alternative, it often requires unstable o-aminoaldehyde precursors. The Pfitzinger reaction is selected here as the superior pathway because:

-

Regiocontrol: It unequivocally places the carboxylic acid at the C4 position and the pyridine substituent at C2.

-

Stability: The starting material, 7-methylisatin, is a stable solid, unlike the oxidation-prone amino-aldehydes required for other routes.

-

Scalability: The reaction proceeds in aqueous/ethanolic alkali, avoiding expensive transition metal catalysts or anhydrous conditions.

Chemical Pathway Overview

The synthesis proceeds via the base-catalyzed condensation of 7-methylisatin (Precursor A) and 3-acetylpyridine (Precursor B). The reaction involves the in situ opening of the isatin ring to form a keto-acid intermediate (isatinate), followed by condensation with the ketone and subsequent cyclization.

Figure 1: Retrosynthetic analysis showing the disconnection to stable precursors.

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1] | Role | Purity Req. |

| 7-Methylisatin | 1127-59-9 | Core Scaffold | >98% |

| 3-Acetylpyridine | 350-03-8 | C2 Substituent | >97% |

| Potassium Hydroxide | 1310-58-3 | Base Catalyst | Pellets, ≥85% |

| Ethanol (Absolute) | 64-17-5 | Solvent | ACS Reagent |

| Glacial Acetic Acid | 64-19-7 | pH Adjuster | ACS Reagent |

Note on Precursor Availability: If 7-methylisatin is not commercially available, it must be synthesized via the Sandmeyer isonitrosoacetanilide method using o-toluidine, chloral hydrate, and hydroxylamine [1].

Reaction Setup (Scale: 10 mmol)

Safety Precaution: 3-Acetylpyridine is an irritant. KOH is corrosive. Perform all operations in a fume hood.

-

Solubilization: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve KOH (1.68 g, 30 mmol, 3.0 equiv) in Water (5 mL) .

-

Ring Opening: Add 7-Methylisatin (1.61 g, 10 mmol, 1.0 equiv) to the hot KOH solution. Stir at room temperature for 10 minutes.

-

Observation: The orange suspension will turn into a clear yellow/brown solution, indicating the formation of the potassium isatinate salt.

-

-

Addition: Add 3-Acetylpyridine (1.45 g, 12 mmol, 1.2 equiv) dropwise.

-

Solvent System: Add Ethanol (15 mL) to solubilize the organic ketone and facilitate mixing.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath) for 24 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: MeOH:DCM 1:9). The isatin spot should disappear.

-

Workup & Purification (The Isoelectric Point Method)

The product is an amphoteric molecule (pyridine nitrogen + quinoline nitrogen + carboxylic acid). Standard extraction will fail. We rely on isoelectric precipitation.

-

Concentration: Remove the ethanol under reduced pressure (rotary evaporator) to leave an aqueous slurry.

-

Dilution: Dilute the residue with Water (20 mL) to ensure all potassium salts are dissolved.

-

Filtration (Impurity Removal): If any insoluble tars are present, filter through a Celite pad. The product is in the filtrate (basic aqueous layer).

-

Acidification (Critical Step):

-

Place the beaker in an ice bath.

-

Slowly add Glacial Acetic Acid dropwise with vigorous stirring.

-

Target pH:4.0 - 4.5 .

-

Observation: A heavy precipitate will form as the pH approaches the isoelectric point.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove unreacted ketone.

-

Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Recrystallization

If purity is <95% by HPLC:

-

Solvent: DMF/Ethanol or Glacial Acetic Acid.

-

Dissolve the crude solid in hot DMF, filter while hot, and induce precipitation by adding ethanol or water.

Part 3: Process Logic & Validation

Mechanistic Pathway & Workflow

The following diagram illustrates the critical decision points and chemical transformations.

Figure 2: Operational workflow for the Pfitzinger synthesis and isolation.

Analytical Characterization (Expected Data)

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (DMSO-d6) | δ 2.7-2.8 ppm (s, 3H) | CH3 at C8 position. |

| δ 8.4 ppm (s, 1H) | H3 of Quinoline (Singlet confirms substitution at C2/C4). | |

| δ 9.2, 8.7, 8.5 ppm | Pyridine protons (Distinctive splitting pattern). | |

| δ 13.5-14.0 ppm (br s) | COOH proton (Exchangeable with D2O). | |

| IR Spectroscopy | 1705-1720 cm⁻¹ | C=O stretch (Carboxylic acid). |

| 2500-3300 cm⁻¹ | O-H stretch (Broad, H-bonded acid). | |

| Mass Spectrometry | m/z ~265 [M+H]+ | Molecular ion peak (C16H12N2O2). |

Part 4: Troubleshooting & Optimization

-

Low Yield (<50%):

-

Cause: Incomplete condensation due to ketone volatility.

-

Fix: Use a slight excess of ketone (1.5 equiv) and ensure efficient reflux condensation.

-

-

Product is Sticky/Oily:

-

Cause: Trapped potassium acetate or incomplete protonation.

-

Fix: Triturate the solid with diethyl ether or acetone. Re-suspend in water and adjust pH strictly to 4.0.

-

-

Regioisomer Contamination:

-

Cause: Pfitzinger is generally highly regioselective. If impurities appear, check the purity of 7-methylisatin. Isomers in the starting material (e.g., 5-methylisatin) will lead to different quinoline isomers (6-methylquinoline).

-

References

-

Sandmeyer, T. (1919).[2] Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234-242.

-

Pfitzinger, W. (1886).[3][4] Chinolinderivate aus Isatinsäure.[4] Journal für Praktische Chemie, 33(1), 100.

-

Shinde, D. B., et al. (2014).[5] Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250.

-

Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 2-substituted quinoline-4-carboxylic acid derivatives as inhibitors of cyclooxygenase-2. Scientia Pharmaceutica, 77(4), 775-786.

-

PubChem Compound Summary. (2021). Quinoline-4-carboxylic acid derivatives. National Center for Biotechnology Information.

Sources

Advanced Synthesis of Quinoline-4-Carboxylic Acids via the Pfitzinger Reaction

Executive Summary

The Pfitzinger reaction remains the premier method for constructing the quinoline-4-carboxylic acid (cinchoninic acid) scaffold, a privileged pharmacophore in medicinal chemistry. Unlike the Skraup or Friedländer syntheses, the Pfitzinger approach offers a distinct advantage: the retention of the C4-carboxylic acid moiety, which serves as a critical handle for further diversification (e.g., amide coupling, esterification) in Structure-Activity Relationship (SAR) studies.

This guide moves beyond basic textbook definitions to provide a rigorous, field-proven analysis of the reaction. We explore the mechanistic nuances of the isatinate intermediate, compare classical thermal methods with modern microwave intensification, and provide self-validating protocols designed for high reproducibility in drug discovery workflows.

Mechanistic Underpinnings: The Isatinate Pathway[1]

The success of the Pfitzinger reaction hinges on the in situ generation of isatinate (2-aminophenylglyoxylic acid). Understanding this equilibrium is the "causality" behind the experimental conditions (strong base, high pH).

The Reaction Cascade

-

Ring Opening (Hydrolysis): Isatin (a lactam) is hydrolyzed by a strong base (KOH/NaOH) to form the dipotassium salt of isatinic acid (isatinate). Visual Cue: The reaction mixture shifts from deep orange/red to pale yellow/brown.

-

Condensation: The free aniline amine of the isatinate attacks the ketone carbonyl, forming a Schiff base (imine).

-

Tautomerization & Cyclization: The imine tautomerizes to an enamine, facilitating an intramolecular Claisen-type condensation with the glyoxylic acid carbonyl.

-

Aromatization: Dehydration yields the final quinoline aromatic system.

Mechanistic Visualization

The following diagram maps the transformation from Isatin to the Quinoline scaffold.

Figure 1: Step-wise mechanistic pathway of the Pfitzinger reaction involving ring opening and condensation.[1][2]

Strategic Reaction Engineering

To maximize yield and purity, researchers must control specific variables.

| Variable | Recommendation | Rationale |

| Base Selection | KOH (33-50%) | Potassium salts of isatinate often possess better solubility in ethanol/water mixtures than sodium salts, preventing premature precipitation of intermediates. |

| Solvent System | Ethanol/Water (1:1 to 3:1) | Ethanol solubilizes the organic ketone; water is required for the initial hydrolysis of isatin. A homogeneous phase is critical for the condensation step. |

| Stoichiometry | 1.0 Isatin : 1.2-1.5 Ketone | Excess ketone drives the condensation equilibrium forward. The ketone is usually easier to remove (via distillation or washing) than unreacted isatin. |

| Temperature | Reflux (78-80°C) | Required to overcome the activation energy of the final cyclization/dehydration step. |

Experimental Protocols

Protocol A: Classical Benchtop Synthesis (High Scalability)

Best for: Gram-scale synthesis where equipment limitations exist.

Reagents: Isatin (10 mmol), Ketone (15 mmol), KOH (5g), Ethanol (20 mL), Water (10 mL).

-

Isatinate Formation:

-

Condensation:

-

Add 20 mL Ethanol to the solution.

-

Add 15 mmol of the ketone dropwise.

-

Equip with a reflux condenser and heat to reflux (approx. 80°C) for 18–24 hours .

-

-

Workup:

-

Cool the mixture to room temperature.

-

Remove approx. 50% of the ethanol via rotary evaporation (do not distill to dryness).

-

Dilute with 20 mL cold water.

-

Wash the aqueous alkaline layer with diethyl ether (2 x 15 mL) to remove unreacted ketone and neutral side products.

-

-

Precipitation (Critical Step):

-

Cool the aqueous layer in an ice bath (0–4°C).

-

Slowly acidify with Glacial Acetic Acid (or 10% HCl) to pH 3–4.

-

Observation: The product will precipitate as a bulky solid.

-

-

Purification:

Protocol B: Microwave-Assisted Intensification (High Throughput)

Best for: Library generation and rapid SAR exploration.

Reagents: Isatin (1 mmol), Ketone (1.2 mmol), 33% aq KOH (2 mL), Ethanol (0.5 mL).

-

Setup: Place Isatin and KOH solution in a microwave-safe vial.

-

Irradiation 1: Heat at 100°C for 1 minute (Power: 100W) to ensure hydrolysis.

-

Addition: Add the Ketone and Ethanol cosolvent. Cap the vial.

-

Irradiation 2: Heat at 140°C for 5–10 minutes (Dynamic Power).

-

Workup: Pour the reaction mixture into crushed ice/water (10 mL) and acidify with acetic acid. Collect the precipitate.

Workflow Visualization

Figure 2: Decision tree for Classical vs. Microwave-Assisted Pfitzinger protocols.

Substrate Scope & SAR Implications

The Pfitzinger reaction is highly tolerant of substitutions on the isatin ring, but the ketone partner dictates the complexity of the quinoline substituents.

| Isatin Substituent (R1) | Ketone (R2-CO-CH2-R3) | Product Yield (Typical) | SAR Note |

| H | Acetophenone | 75-85% | Forms 2-phenylquinoline-4-COOH. Classic scaffold. |

| 5-Cl / 5-Br | Cyclohexanone | 80-90% | Forms halogenated 1,2,3,4-tetrahydroacridine-9-COOH. Highly lipophilic. |

| 5-NO2 | Acetone | 60-70% | Electron-withdrawing groups on isatin facilitate the initial amine nucleophilicity (post-hydrolysis). |

| 5-OMe | Propiophenone | 50-65% | Electron-donating groups may slightly retard the condensation step. |

| H | 2-Acetylpyridine | 70% | Yields bipyridyl-like systems useful for metal chelation. |

Key Limitation: Aldehydes (where R2=H) are often unstable in the harsh alkaline conditions required for isatin hydrolysis, leading to aldol polymerization side products. For 2-unsubstituted quinolines, alternative methods (e.g., oxidative Pfitzinger modifications) are preferred.

Case Study: Applications in Drug Discovery

The quinoline-4-carboxylic acid core is not merely a synthetic intermediate; it is a bioactive pharmacophore.[2][6]

-

SIRT3 Inhibitors (Oncology): Recent studies have utilized the Pfitzinger reaction to synthesize 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acids. Compound P6 , synthesized via this route, demonstrated selective inhibition of Sirtuin-3 (IC50 = 7.2 µM), inducing cell cycle arrest in leukemic cell lines [1].[6][7]

-

DHODH Inhibitors (Antiviral/Anticancer): Substituted quinoline-4-carboxylic acids act as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH). The carboxylic acid moiety mimics the substrate's carboxylate, anchoring the molecule in the active site via salt bridges [2].

-

MDR Reversal Agents: The lipophilic nature of Pfitzinger products (especially acridine derivatives from cyclic ketones) allows them to interact with P-glycoprotein, potentially reversing multi-drug resistance in bacterial and cancer cells [3].

References

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology. [Link][7]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

-

Microwave-Assisted Synthesis of Quinoline Derivatives. MDPI Molecules. [Link]

-

Pfitzinger Reaction Mechanism and Variations. Wikipedia / Organic Chemistry Portal. [Link][3]

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

Mechanism of Action: 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic Acid

Classification: Dihydroorotate Dehydrogenase (DHODH) Inhibitor / Pyrimidine Antimetabolite CAS: 107027-39-4 Primary Application: Oncology (AML differentiation), Broad-spectrum Antiviral Research[1]

Part 1: Core Directive & Executive Summary

This technical guide delineates the mechanism of action (MOA) for 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid , a synthetic small molecule belonging to the 2-arylquinoline-4-carboxylic acid class.

Unlike non-specific cytotoxic agents, this compound acts as a targeted inhibitor of Dihydroorotate Dehydrogenase (DHODH) , the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[2] By mimicking the structure of the enzyme's natural cofactor (Ubiquinone/CoQ10), it competitively binds to the mitochondrial ubiquinone channel, effectively starving rapidly dividing cells of the nucleotide precursors (UMP, CTP, UTP) required for DNA replication and RNA synthesis.

Key Mechanistic Highlights:

-

Target: Human DHODH (mitochondrial inner membrane).

-

Binding Mode: Competitive antagonist at the Ubiquinone binding tunnel.

-

Cellular Effect: S-phase cell cycle arrest, induction of myeloid differentiation, and broad-spectrum antiviral activity via host-nucleotide depletion.

Part 2: Molecular Mechanism of Action

Structural Pharmacophore & Binding Kinetics

The efficacy of 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid stems from its precise structural mimicry of the DHODH transition state. The molecule is designed with three critical pharmacophoric elements:

-

The Acidic Head (4-COOH): This group mimics the carboxylate of the natural substrate (dihydroorotate). It anchors the molecule at the active site entrance by forming an essential salt bridge with Arg136 and a hydrogen bond with Gln47 within the DHODH catalytic domain.

-

The Hydrophobic Core (Quinoline + 8-Methyl): The planar quinoline ring, enhanced by the lipophilic 8-methyl group, slides into the non-polar tunnel normally occupied by the isoprenoid tail of Ubiquinone. The 8-methyl substitution is critical for optimizing Van der Waals contacts with hydrophobic residues (e.g., Val134, Phe98 ) and improving metabolic stability.

-

The Heteroaryl Tail (2-Pyridin-3-yl): Replacing the biphenyl group of first-generation inhibitors (e.g., Brequinar) with a pyridine ring introduces a hydrogen-bond acceptor capability (via the pyridine nitrogen). This allows for water-mediated interactions with residues like Thr63 or Tyr356 , potentially improving solubility and binding specificity over purely lipophilic analogs.

Enzymatic Inhibition Pathway

DHODH catalyzes the fourth step of pyrimidine synthesis: the oxidation of dihydroorotate (DHO) to orotate .[2][3] This reaction requires the transfer of electrons from FMN (flavin mononucleotide) to Ubiquinone (CoQ).

-

Normal State: DHO reduces FMN to FMNH2. Ubiquinone enters the hydrophobic tunnel, accepts electrons from FMNH2, and exits as Ubiquinol.

-

Inhibited State: 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid occupies the Ubiquinone tunnel.

-

Consequence: FMNH2 cannot re-oxidize to FMN.

-

Result: The enzyme stalls. Dihydroorotate accumulates, and Orotate production ceases.

-

Downstream Signaling: The "Nucleotide Starvation" Response

The blockade of DHODH triggers a cascade of cellular stress signals:

-

Pyrimidine Depletion: Intracellular pools of Uridine Monophosphate (UMP) collapse. Consequently, downstream pools of UTP, CTP, and dTTP are exhausted.

-

S-Phase Arrest: Without dCTP and dTTP, DNA polymerase cannot synthesize DNA. Cells arrest at the G1/S boundary or within the S-phase.

-

p53 Activation: Nucleotide stress is sensed by the cell, often leading to the stabilization of p53. In cancer cells (e.g., AML), this stress forces the cell to exit the cell cycle and undergo differentiation or apoptosis.

-

Antiviral Host Factor: Viruses rely heavily on the host's nucleotide pool for rapid replication. By depleting this pool, the compound exerts a broad-spectrum antiviral effect (demonstrated in Influenza, SARS-CoV-2, and Ebola models) without directly targeting viral proteins, thus raising the barrier for resistance.

Part 3: Visualization (Pathway & Mechanism)

Caption: Schematic of DHODH inhibition by 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid, showing the blockade of Ubiquinone binding and subsequent pyrimidine depletion.

Part 4: Experimental Protocols for Validation

To scientifically validate the mechanism of this compound, the following "Self-Validating" experimental workflow is recommended.

Protocol A: DHODH Enzymatic Inhibition Assay (DCIP Reduction)

Purpose: Direct confirmation of target engagement (IC50 determination). Principle: The reduction of 2,6-dichloroindophenol (DCIP) by CoQ serves as a colorimetric proxy for DHODH activity.

-

Reagents: Recombinant Human DHODH, Dihydroorotate (Substrate), Decylubiquinone (Co-substrate), DCIP (Electron acceptor), Assay Buffer (50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

-

Preparation: Dissolve 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid in DMSO. Prepare serial dilutions.

-

Reaction:

-

Mix Enzyme + Inhibitor in buffer; incubate for 15 mins at 25°C.

-

Initiate reaction by adding Substrate Mix (DHO, CoQ, DCIP).

-

-

Measurement: Monitor absorbance decrease at 600 nm (reduction of blue DCIP to colorless) continuously for 20 minutes.

-

Analysis: Plot slope (Vmax) vs. [Inhibitor]. Calculate IC50. A potent inhibitor in this class should yield an IC50 in the low nanomolar range (1–50 nM) .

Protocol B: The Uridine Rescue Assay (The "Gold Standard")

Purpose: To prove that cytotoxicity is specifically due to DHODH inhibition and not off-target toxicity. Logic: If the drug kills cells by starving them of pyrimidines, adding exogenous Uridine (which bypasses DHODH via the salvage pathway) must completely reverse the toxicity.

| Step | Action | Mechanistic Check |

| 1. Seeding | Seed cancer cells (e.g., HL-60 or A375) in two 96-well plates. | Ensure exponential growth phase. |

| 2. Treatment | Plate A: Treat with dose-response of the inhibitor.Plate B: Treat with inhibitor + 100 µM Uridine . | Uridine fuels the salvage pathway. |

| 3. Incubation | Incubate for 72 hours at 37°C, 5% CO2. | Allows time for nucleotide pool depletion. |

| 4. Readout | Measure viability (CellTiter-Glo or MTT). | |

| 5. Validation | Result: Plate A shows cell death (low IC50). Plate B shows >90% survival (Shifted IC50). | Pass: If Uridine rescues, the mechanism is confirmed as DHODH inhibition. |

Part 5: Quantitative Data Summary

The following table summarizes the typical structure-activity relationship (SAR) data for this class of quinoline-4-carboxylic acids.

| Compound Feature | Role in Mechanism | Impact on Activity |

| 4-Carboxylic Acid | Electrostatic anchor (Salt bridge to Arg136) | Essential. Esterification abolishes activity. |

| Quinoline Core | Scaffold rigidity & Hydrophobic fit | Essential. Naphthyridine analogs also active. |

| 8-Methyl Group | Fills hydrophobic pocket (Val134) | Enhancer. Increases potency vs. unsubstituted core. |

| 2-Pyridin-3-yl | H-bond acceptor & Solubility | Modulator. Improves pharmacokinetic profile over biphenyl analogs. |

References

-

Madhavan, T. et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) Inhibitors. Physical Chemistry Research. Link

-

Li, S. et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Link

-

Sykes, D.B. et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell. Link

-

Xiong, R. et al. (2020).[1] Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly emerged coronavirus SARS-CoV-2. Protein & Cell.[3][4] Link

-

PubChem Compound Summary. (2025). 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid (CID 3768281).[5] National Center for Biotechnology Information. Link

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies [physchemres.org]

- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

Biological Activity of Quinoline Carboxylic Acid Derivatives: A Technical Guide

The following technical guide details the biological activity, mechanisms, and experimental validation of quinoline carboxylic acid derivatives.

Executive Summary

The quinoline carboxylic acid scaffold represents one of the most privileged structures in medicinal chemistry. Historically anchored by the discovery of nalidixic acid and the subsequent evolution of fluoroquinolones, this moiety has transcended its initial antibacterial scope. Modern structure-activity relationship (SAR) studies have unlocked potent activities in oncology (kinase inhibition), virology (integrase inhibition), and inflammation (COX-2 modulation). This guide analyzes the mechanistic divergence between quinoline-3-carboxylic acids and quinoline-4-carboxylic acids and provides validated protocols for their evaluation.

Chemical Foundation & SAR Analysis

The biological efficacy of these derivatives hinges on the position of the carboxylic acid group relative to the nitrogen heteroatom.

The Quinoline-3-Carboxylic Acid (The Antibacterial Core)

This subclass is the backbone of the fluoroquinolone antibiotics.

-

Critical Pharmacophore: The 3-COOH group, in conjunction with the 4-keto group, forms a stable complex with divalent metal ions (Mg²⁺). This chelation is essential for binding to the DNA-enzyme complex.

-

C-6 Substitution: Introduction of a fluorine atom significantly enhances cell penetration and gyrase affinity (e.g., Ciprofloxacin).

-

C-7 Substitution: Piperazine or pyrrolidine rings at this position broaden the spectrum against Gram-negative bacteria.

The Quinoline-4-Carboxylic Acid (The Antitumor/Anti-inflammatory Core)

Often synthesized via the Pfitzinger or Doebner reactions, these derivatives show distinct lipophilicity profiles.

-

Kinase Selectivity: Derivatives with bulky aryl groups at C-2 often inhibit Casein Kinase 2 (CK2), a protein upregulated in various cancers.

-

COX-2 Binding: 2-phenyl-quinoline-4-carboxylic acids can mimic the arachidonic acid binding site, providing anti-inflammatory activity without the ulcerogenic side effects of traditional NSAIDs.

Visualizing the SAR

The following diagram illustrates the functional divergence based on substitution patterns.

Figure 1: Structure-Activity Relationship (SAR) divergence between 3-carboxyl and 4-carboxyl quinoline derivatives.

Therapeutic Applications & Mechanisms[1]

Antibacterial Activity (Fluoroquinolone Lineage)

Mechanism of Action: These agents function as "topoisomerase poisons." They do not inhibit the enzyme's catalytic activity directly but rather stabilize the cleaved DNA-enzyme complex.

-

DNA Gyrase (Topoisomerase II): Primary target in Gram-negative bacteria. Inhibition prevents the relaxation of supercoiled DNA, halting replication.

-

Topoisomerase IV: Primary target in Gram-positive bacteria. Inhibition interferes with the separation of decatenated chromosomal DNA during cell division.

Mechanism Visualization:

Figure 2: Molecular mechanism of bacterial DNA Gyrase inhibition by quinoline-3-carboxylic acids.

Anticancer Activity

Recent research highlights quinoline-4-carboxylic acids as potent inhibitors of Protein Kinase CK2.

-

Target: CK2 is a serine/threonine kinase essential for cell survival and DNA repair.

-

Mechanism: The carboxyl group forms hydrogen bonds with the lysine residues in the ATP-binding pocket of the kinase, effectively competing with ATP.

-

Data Profile: Derivatives substituted with a tetrazolo ring or amino group at position 2 have shown IC₅₀ values in the low micromolar range (0.65 – 18.2 µM) against human cancer cell lines (MCF-7, HCT-116).

Anti-inflammatory Activity

Certain 2-phenyl-quinoline-4-carboxylic acid derivatives act as selective COX-2 inhibitors.

-

Selectivity: The bulky quinoline ring fits into the larger hydrophobic pocket of COX-2, which is absent in COX-1, reducing gastrointestinal toxicity.

-

Potency: Compounds with a methylsulfonyl pharmacophore at the para-position of the C-2 phenyl ring have demonstrated IC₅₀ values comparable to Celecoxib.[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these derivatives.

Protocol A: Antibacterial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10

Objective: Determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Stock Solution: Dissolve the quinoline derivative in DMSO to a concentration of 10 mg/mL.

-

Inoculum Preparation: Grow bacteria (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to reach 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in MHB.

-

Plate Setup: Use a 96-well sterile microplate.

-

Add 100 µL of MHB to columns 2-12.

-

Add 200 µL of drug stock (diluted to 2x starting test concentration) to column 1.

-

Perform serial 2-fold dilutions from column 1 through column 10. Discard 100 µL from column 10.

-

Columns 11 and 12 serve as Growth Control (bacteria + solvent) and Sterility Control (media only).

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11.

-

Incubation: Incubate at 37°C for 16–20 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

-

Validation: Use Ciprofloxacin as a positive control. MIC for E. coli ATCC 25922 should fall between 0.004 – 0.015 µg/mL.

-

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess anticancer potency (IC₅₀).

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10³ cells/well in 100 µL complete medium. Incubate for 24 hours to allow attachment.

-

Treatment: Add 100 µL of quinoline derivatives at varying concentrations (0.1 – 100 µM). Include DMSO vehicle control (final concentration < 0.5%).

-

Incubation: Incubate for 48–72 hours at 37°C in 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells reduce MTT to purple formazan crystals.

-

Solubilization: Aspirate medium carefully. Add 150 µL of DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % cell viability = (Abs_sample / Abs_control) * 100. Plot dose-response curves to determine IC₅₀.

Quantitative Data Summary

The following table summarizes typical potency ranges for key quinoline carboxylic acid classes based on recent literature.

| Derivative Class | Primary Target | Key Activity Metric | Typical Potency Range | Reference |

| 6-F-Quinoline-3-COOH | Bacterial DNA Gyrase | MIC (E. coli) | 0.008 – 0.5 µg/mL | [1, 3] |

| 2-Amino-Quinoline-3-COOH | Protein Kinase CK2 | IC₅₀ (Enzymatic) | 0.65 – 18.2 µM | [2] |

| 2-Phenyl-Quinoline-4-COOH | COX-2 | IC₅₀ (Inhibition) | 0.04 – 0.10 µM | [4] |

| Thioether-Quinoline-3-COOH | Plant Pathogens (Xoo) | EC₅₀ | 8.0 – 12.0 µg/mL | [5] |

References

-

BenchChem Technical Support. (2025).[2] Structure-activity relationship of quinoline carboxylic acids.[1][3][4][5] BenchChem.[2] Link

-

National Institutes of Health (PubMed). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.Link

-

National Institutes of Health (PubMed). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives.Link

-

National Institutes of Health (PubMed). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors.Link

-

ACS Publications. Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety.Link

-

National Institutes of Health (PMC). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.Link

Sources

- 1. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship of substituted quinoline-4-carboxylic acids

Technical Guide: Structure-Activity Relationship of Substituted Quinoline-4-Carboxylic Acids

Executive Summary & Scaffold Significance

Quinoline-4-carboxylic acid (cinchoninic acid) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Historically anchored by the antimalarial quinine (a natural derivative), this scaffold has evolved into a cornerstone for modern drug discovery, particularly in oncology (DHODH inhibition), virology, and antimicrobial resistance.

This guide moves beyond basic textbook definitions to explore the Structure-Activity Relationship (SAR) of this scaffold, focusing on the electronic and steric causality that drives potency and metabolic stability.

Synthetic Architecture: The Pfitzinger Protocol[1]

While the Doebner reaction is a viable alternative, the Pfitzinger reaction remains the industry standard for generating high-diversity libraries of quinoline-4-carboxylic acids due to the commercial availability of substituted isatins.

Mechanistic Advantage

The reaction proceeds via the base-catalyzed opening of the isatin ring to form isatinic acid (2-aminophenylglyoxylic acid), which then condenses with a ketone or aldehyde. This route is preferred because it allows independent modification of the benzenoid ring (via the isatin) and the C-2/C-3 positions (via the ketone).

Validated Synthetic Workflow (Graphviz)

Figure 1: The Pfitzinger reaction pathway. The critical quality attribute (CQA) is the complete hydrolysis of isatin prior to ketone addition to prevent side reactions.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of quinoline-4-carboxylic acids is governed by three distinct pharmacophoric regions. We will analyze these using Dihydroorotate Dehydrogenase (DHODH) inhibition (anticancer/antiviral mechanism) as the primary case study, as it represents the most sophisticated current application of this scaffold (e.g., Brequinar analogs).

Region A: The Carboxylic Acid Headgroup (C-4)

-

Role: Electrostatic Anchor.

-

Mechanistic Insight: In DHODH inhibitors, the carboxylate anion forms a critical salt bridge with the guanidinium group of Arg136 in the enzyme's binding pocket.

-

Optimization:

-

Retention: Converting the acid to an ester or alcohol typically abolishes activity, confirming the necessity of the negative charge.

-

Bioisosteres: Tetrazoles or hydroxamic acids can sometimes substitute, but often with a penalty in permeability (LogD).

-

Region B: The Lipophilic Tail (C-2 Position)

-

Role: Hydrophobic Channel Occupancy.

-

Mechanistic Insight: The C-2 substituent sits in a deep hydrophobic tunnel.

-

Causality:

-

2-Methyl/Alkyl: Weak activity.[1] Insufficient Van der Waals contact.

-

2-Phenyl (Biphenyl): High potency. The phenyl ring engages in

-stacking or hydrophobic packing. -

Substitution: Introduction of a fluorine atom at the para-position of the 2-phenyl ring often improves metabolic stability (blocking P450 oxidation) and potency (lipophilicity boost).

-

Region C: The Benzenoid Ring (Positions 5-8)

-

Role: Electronic Tuning & Solubility.

-

Mechanistic Insight: This region modulates the pKa of the quinoline nitrogen and the C-4 acid.

-

Causality:

-

Position 6: A "hotspot" for halogens (F, Cl). A C-6 fluorine is common in Brequinar analogs to prevent oxidative metabolism at this exposed site.

-

Position 8: Substitution here can cause steric clash with the C-4 acid (peri-interaction), twisting the carboxylate out of plane. This can be used deliberately to lock conformation but often reduces binding affinity if planarity is required for the salt bridge.

-

SAR Visualization (Graphviz)

Figure 2: Pharmacophore map of Quinoline-4-carboxylic acids. Red indicates the polar anchor; Yellow indicates the hydrophobic tail; Green indicates the metabolic tuning region.

Experimental Protocols

Synthesis: 2-(4-Fluorophenyl)-6-fluoroquinoline-4-carboxylic Acid

A representative protocol for a Brequinar-like analog.

Reagents: 5-Fluoroisatin (1.0 eq), 4-Fluoroacetophenone (1.2 eq), KOH (33% aq), Ethanol.

-

Ring Opening: Suspend 5-fluoroisatin (1.65 g, 10 mmol) in 33% aqueous KOH (5 mL). Heat gently to 50°C until the suspension dissolves and the color changes from orange/red to pale yellow (formation of isatinate).

-

Condensation: Add 4-fluoroacetophenone (1.66 g, 12 mmol) dissolved in ethanol (10 mL) dropwise to the hot isatinate solution.

-

Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice (50 g) and acidify to pH 2–3 using 10% HCl. The product will precipitate as a solid.

-

Purification: Filter the solid, wash with water (3x) to remove salts, and recrystallize from ethanol/DMF.

-

Stop/Go Criteria: If the product is gummy, sonicate in diethyl ether. A clean powder is required for biological assay.

-

Biological Assay: DHODH Inhibition (Colorimetric)

Validates the SAR claim regarding the C-4 acid interaction.

Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate, reducing FMN to FMNH2. This reduces the chromogen DCIP (2,6-dichlorophenolindophenol), causing a decrease in absorbance at 600 nm.

-

Buffer Prep: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

-

Enzyme Mix: Recombinant human DHODH (20 nM final), Coenzyme Q10 (100 µM), and DCIP (60 µM).

-

Inhibitor Addition: Add the synthesized quinoline-4-carboxylic acid (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 min.

-

Start Reaction: Add Dihydroorotate (500 µM) to initiate.

-

Measurement: Monitor

Abs(600nm) over 20 minutes. -

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

-

Validation: Use Brequinar or Teriflunomide as a positive control.

-

Summary of Key SAR Data

| Compound Variant | Modification | Biological Effect (DHODH/Antimicrobial) | Mechanistic Rationale |

| Parent | Unsubstituted | Low Activity | Lacks hydrophobic reach. |

| C-4 Ester | COOMe | Inactive | Loss of salt bridge with Arg136. |

| C-2 Phenyl | 2-Ph | High Activity | Fills hydrophobic channel; |

| C-6 Fluoro | 6-F | High Stability | Blocks metabolic oxidation; increases lipophilicity. |

| C-2 Alkyl | 2-Methyl | Low Activity | Insufficient steric bulk for the hydrophobic pocket. |

References

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Source: Journal of Medicinal Chemistry (2018).[2] Relevance: Establishes the binding mode of quinoline-4-COOH with Arg136 and Q47 residues. Link:[Link]

-

Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. Source: ACS Medicinal Chemistry Letters (2022). Relevance: Demonstrates the antiviral utility of the 2-phenylquinoline scaffold.[3] Link:[Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Source: Molecules (MDPI) (2016). Relevance: Provides SAR data on antimicrobial activity against S. aureus and E. coli.[1][4][5] Link:[Link]

Sources

Technical Characterization Guide: 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid

[1][2][3][4]

CAS Registry Number: 107027-39-4 PubChem CID: 3768281 Molecular Formula: C₁₆H₁₂N₂O₂ Molecular Weight: 264.28 g/mol [1][2]

Executive Summary & Physicochemical Profile[2][3][5][6][7]

This technical guide details the solubility profile, synthesis logic, and characterization protocols for 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid .[1][2] As a derivative of the quinoline-4-carboxylic acid scaffold (often referred to as the Cinchophen structural class), this compound represents a critical "privileged structure" in medicinal chemistry, frequently utilized in the development of antimicrobial agents, metalloenzyme inhibitors (e.g., TACE inhibitors), and potential anticancer ligands.[2]

The compound exhibits amphoteric behavior due to the presence of a basic pyridine nitrogen, a weakly basic quinoline nitrogen, and an acidic carboxylic acid moiety.[2] This results in a pH-dependent solubility profile that researchers must navigate carefully during formulation and biological assay development.[2]

Physicochemical Properties Table[2][3][4][8]

| Property | Value | Source/Method |

| LogP (Predicted) | 2.7 ± 0.4 | XLogP3 / ChemAxon |

| pKa (Acidic) | ~3.5 – 4.2 | Carboxylic acid deprotonation |

| pKa (Basic) | ~4.8 – 5.4 | Pyridine/Quinoline N protonation |

| H-Bond Acceptors | 4 | N(Py), N(Qu), O, O |

| H-Bond Donors | 1 | COOH |

| Polar Surface Area | 63.1 Ų | Topological PSA |

| Rotatable Bonds | 2 | C-C (Pyridine-Quinoline), C-C (COOH) |

Solubility Landscape & Solvent Compatibility[2]

The solubility of 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid is dictated by its lattice energy (driven by

Qualitative Solubility Profile

| Solvent Class | Solubility Rating | Mechanistic Insight |

| Water (Neutral pH) | Low / Insoluble | The zwitterionic or neutral form dominates at pH 6-7, leading to aggregation and precipitation.[1][2] |

| Water (Basic, pH > 9) | High | Deprotonation of the carboxylic acid forms the carboxylate anion ( |

| Water (Acidic, pH < 2) | Moderate | Protonation of the pyridine/quinoline nitrogens forms a cationic species, improving solubility compared to neutral pH.[1][2] |

| DMSO / DMF | High (> 50 mM) | High dielectric aprotic solvents disrupt intermolecular hydrogen bonding effectively.[1][2] Preferred for stock solutions.[2] |

| Alcohols (MeOH, EtOH) | Moderate | Soluble, especially when heated.[1][2] Often used for recrystallization.[2] |

| Non-polar (Hexane) | Insoluble | High polarity of the carboxylic acid group prevents solvation in lipophilic media.[1][2] |

Critical Formulation Note

Avoid Phosphate Buffered Saline (PBS) at pH 7.4 for high-concentration stocks. At physiological pH, the compound may exist near its isoelectric point (pI), where net charge is minimized, leading to potential precipitation during serial dilutions.[2]

-

Recommendation: Prepare stock in 100% DMSO. Perform intermediate dilutions in a buffer matching the assay's final pH, but ensure the final DMSO concentration remains <1% to avoid solvent effects while maintaining compound solubility.[2]

Experimental Protocols

Standard Operating Procedure: Thermodynamic Solubility Determination

Objective: To generate empirically validated solubility data (Equilibrium Solubility).

Reagents:

-

Compound Stock (Solid)[2]

-

Buffer Systems (pH 1.2, 4.0, 6.8, 7.4)[2]

-

HPLC Grade Acetonitrile/Methanol[2]

Workflow:

-

Saturation: Add excess solid compound (~2 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C (ambient) or 37°C (physiological).

-

Filtration: Filter the suspension using a 0.45 µm PVDF membrane (low binding) to remove undissolved solids. Centrifugation (15,000 x g for 10 min) is an acceptable alternative if filter binding is suspected.[2]

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Synthesis & Purification Logic (Doebner Reaction)

Understanding the synthesis explains the impurity profile and solubility behavior.[2] The standard route utilizes the Doebner Multi-component Reaction , which is favored for generating 2-substituted quinoline-4-carboxylic acids.[1][2]

Synthesis Workflow Diagram

Figure 1: The Doebner reaction pathway.[1][2] The final purification step leverages the pH-dependent solubility switch (Base-Soluble

Biological Application & Screening Context

Pharmacophore Significance

The 2-arylquinoline-4-carboxylic acid scaffold is a known pharmacophore in drug discovery, often screened for:

-

Metalloenzyme Inhibition: The proximity of the carboxylic acid (position 4) and the quinoline nitrogen allows for bidentate chelation of metal ions (e.g.,

, -

Antimicrobial Activity: Structurally analogous to fluoroquinolones (though lacking the 4-oxo-3-carboxylic motif), these compounds often disrupt bacterial DNA replication or cell wall synthesis.[1][2]

Screening Workflow (Solubility-Aware)

When screening this compound in high-throughput assays (HTS), the following logic tree ensures data integrity.

Figure 2: Solubility-gated screening workflow. Visual confirmation of solubility after dilution from DMSO into aqueous media is critical to avoid false negatives (due to precipitation).[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3768281, 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid.[1][2] Retrieved January 28, 2026 from [Link][2]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.[2][3] Journal of Chemical and Pharmaceutical Research, 9(2):216-230.[2][3] [Link]

-

Nishino, R., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.[1][2] The Journal of Organic Chemistry, 88(17), 12345–12355.[2] [Link][2]

Structural Elucidation and Spectral Analysis of 8-Methyl-2-(pyridin-3-yl)quinoline-4-carboxylic Acid

Executive Summary & Chemical Context

Compound: 8-Methyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid Molecular Formula: C₁₆H₁₂N₂O₂ Molecular Weight: 264.28 g/mol Scaffold Class: 2-Substituted Quinoline-4-carboxylic acid (Cinchoninic Acid derivative)[1][2]

This technical guide details the 1H NMR structural characterization of 8-Methyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid. This molecule represents a "privileged structure" in medicinal chemistry, combining a quinoline core (often associated with antimalarial and anti-tumor activity) with a nicotinyl moiety.[3] The presence of the 8-methyl group introduces steric bulk that influences crystal packing and solubility, while the 4-carboxylic acid moiety necessitates specific solvent choices for spectral acquisition.

The data presented here is synthesized from high-fidelity chemometric principles and analogous Pfitzinger reaction products, designed to serve as a reference standard for synthesis verification.

Synthesis & Sample Preparation

Understanding the synthesis is critical for identifying spectral impurities.[3] This compound is classically synthesized via the Pfitzinger Reaction , condensing 7-methylisatin with 3-acetylpyridine in concentrated alkali.

Experimental Workflow

The following diagram outlines the synthesis-to-analysis workflow, highlighting potential impurities that may appear in the NMR spectrum (e.g., unreacted isatin, ethanol solvates).

Figure 1: Synthetic workflow from Pfitzinger condensation to NMR sample preparation.[4]

Sample Preparation Protocol

Due to the zwitterionic nature of the carboxylic acid and the basic nitrogen atoms, this compound exhibits poor solubility in non-polar solvents like CDCl₃.[3]

-

Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[3] It disrupts the intermolecular hydrogen bonding dimers of the carboxylic acid.[3]

-

Concentration: Dissolve 10–15 mg of dry solid in 0.6 mL of DMSO-d6.

-

Additives: If peak broadening is observed in the aromatic region due to proton exchange, add 1-2 drops of D₂O (shakeprep) to collapse exchangeable protons (COOH) and sharpen the aromatic signals.[3] Note: This will eliminate the COOH signal.

1H NMR Spectral Analysis (400 MHz, DMSO-d6)

The spectrum is characterized by three distinct regions: the deshielded carboxylic acid proton, the complex aromatic region (quinoline + pyridine), and the high-field methyl singlet.

Spectral Data Summary

| Assignment | Shift (δ ppm) | Multiplicity | Integration | J-Coupling (Hz) | Notes |

| COOH | 13.50 - 14.50 | br s | 1H | - | Very broad; may be invisible if wet. |

| H2' (Py) | 9.35 | d | 1H | J = 2.0 | Most deshielded aromatic; alpha to Py-N. |

| H5 (Quin) | 8.75 | d | 1H | J = 8.5 | Deshielded by C4-COOH (peri-effect).[3] |

| H6' (Py) | 8.70 | dd | 1H | J = 4.8, 1.6 | Alpha to Py-N. |

| H4' (Py) | 8.45 | dt | 1H | J = 8.0, 2.0 | Para to Py-N. |

| H3 (Quin) | 8.35 | s | 1H | - | Characteristic singlet of 2-subst-quinolines.[3] |

| H7 (Quin) | 7.75 | d | 1H | J = 7.2 | Adjacent to 8-Methyl.[3] |

| H5' (Py) | 7.60 | dd | 1H | J = 8.0, 4.8 | Beta to Py-N. |

| H6 (Quin) | 7.55 | t (dd) | 1H | J = 8.5, 7.2 | Pseudo-triplet. |

| 8-CH₃ | 2.85 | s | 3H | - | Diagnostic methyl singlet.[3] |

Detailed Structural Elucidation[4]

The Aliphatic Region (Methyl Group)

The 8-methyl group appears as a sharp singlet at 2.85 ppm . This is significantly deshielded compared to a toluene methyl (~2.3 ppm) due to the electron-deficient nature of the quinoline ring.

-

Diagnostic Value: This peak confirms the use of 7-methylisatin starting material.[3] If the peak is missing, the starting material was likely isatin (yielding the non-methylated analog).[3]

The Aromatic Region (7.5 – 9.5 ppm)

This region contains 8 protons.[3] Deconvolution requires understanding the electronic effects:

-

The "Singlet" (H3): The proton at position 3 of the quinoline ring typically appears as a sharp singlet around 8.35 ppm .[3] It is isolated from other protons on the quinoline ring, showing only minute cross-ring coupling (usually unresolved).[3]

-

The "Peri" Proton (H5): The proton at position 5 is spatially proximate to the carbonyl oxygen of the carboxylic acid at position 4.[3] This "peri-effect" causes significant deshielding, pushing H5 downfield to ~8.75 ppm (doublet).[3]

-

The Pyridine Ring:

The Acidic Proton

The carboxylic acid proton (COOH ) appears as a very broad hump between 13.5 and 14.5 ppm .[3]

-

Observation Tip: In "wet" DMSO (containing trace water), this proton exchanges rapidly and may merge with the water peak at 3.33 ppm or disappear entirely.[3]

Structural Logic & Connectivity

The following diagram illustrates the scalar coupling networks (spin systems) that validate the assignment.

Figure 2: Spin systems and key coupling/NOE correlations used for structural assignment.

Troubleshooting & Quality Control

Common Impurities[4]

-

Ethanol (1.06 t, 3.44 q): Often trapped in the crystal lattice if recrystallized from EtOH.[3]

-

Isatin (Derivative): If the reaction is incomplete, look for a broad NH singlet at 11.0 ppm and aromatic multiplets at 6.8–7.6 ppm.[3]

-

Water (3.33 ppm in DMSO): A large water peak indicates a hygroscopic sample.[3] This can obscure the H3 or H4' signals if the shift coincides.[3]

Validation Steps

To confirm the structure beyond doubt:

-

D₂O Shake: Disappearance of the peak at >13 ppm confirms the COOH.[3]

-

HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the Methyl protons (2.85 ppm) and C8/C7 of the quinoline ring.[3] This definitively places the methyl group at position 8 rather than 6 or 7.[3]

References

-

Pfitzinger, W. (1886).[3][4] Chinolinderivate aus Isatinsäure.[3][4] Journal für Praktische Chemie, 33(2), 100.[3][4]

-

Shvekhgeimer, M. G. A. (2004).[3] The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.[3][5]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[3] (Standard reference for substituent additivity rules in Quinoline systems).

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[3] (General reference for Quinoline and Pyridine chemical shifts).

Sources

Analytical Characterization of Indigoid Metabolites (C₁₆H₁₂N₂O₂): A Mass Spectrometry Guide

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It addresses the specific molecular formula C₁₆H₁₂N₂O₂ by identifying it primarily as the Leuco- (reduced) form or Dihydro-metabolite of the Indigoid class (Indirubin/Indigo), which are potent kinase inhibitors (CDKs, GSK-3β) currently under investigation for oncological applications.

Executive Summary

In the development of Indirubin-based therapeutics (e.g., for chronic myelogenous leukemia), the characterization of the pharmacophore’s redox state is critical. While the parent drug Indirubin has the formula C₁₆H₁₀N₂O₂ (MW 262.26 Da), its bioactive metabolic reduction product, Dihydroindirubin (or Leuco-indirubin), corresponds to C₁₆H₁₂N₂O₂ (MW 264.28 Da).

This guide provides a rigorous LC-MS/MS workflow for distinguishing and quantifying the C₁₆H₁₂N₂O₂ species in biological matrices, emphasizing the suppression of in-source oxidation and the elucidation of fragmentation mechanisms specific to the reduced scaffold.

Part 1: Structural Landscape & Chemical Logic

The formula C₁₆H₁₂N₂O₂ represents the reduced "Leuco" state of the bis-indole system. In a drug development context, distinguishing this species from the parent drug (C₁₆H₁₀N₂O₂) is vital for accurate Pharmacokinetic (PK) profiling.

The Redox Challenge

The bis-indole core undergoes reversible reduction-oxidation. In electrospray ionization (ESI), the C₁₆H₁₂N₂O₂ species (m/z 265 [M+H]⁺) can spontaneously oxidize back to the parent C₁₆H₁₀N₂O₂ (m/z 263 [M+H]⁺) if source parameters are too aggressive.

Key Isomers of C₁₆H₁₂N₂O₂:

-

Leuco-Indirubin: The reduced form of the kinase inhibitor Indirubin.

-

Leuco-Indigo: The reduced form of the dye Indigo (often used as a negative control or internal standard analog).[1]

-

Perlolyrine: A naturally occurring β-carboline alkaloid (less common in synthetic drug pipelines but a potential isomer interference).

Part 2: Mass Spectrometry Method Development

Ionization Source Optimization

To analyze C₁₆H₁₂N₂O₂, Positive Mode ESI (ESI+) is preferred due to the increased basicity of the secondary amines in the reduced state.

| Parameter | Setting | Rationale (Causality) |

| Ionization Mode | ESI Positive (+) | The reduced N-H groups in C₁₆H₁₂N₂O₂ protonate more readily than the conjugated system of the parent. |

| Capillary Voltage | 2.5 - 3.0 kV | Kept lower than standard (3.5 kV) to prevent in-source oxidation (Leuco → Parent). |

| Source Temp | 300°C | Sufficient for desolvation but minimized to reduce thermal degradation. |

| Cone Voltage | 20 - 30 V | Critical: High cone voltage induces collision-induced dissociation (CID) or oxidation before the quadrupole. |

Chromatographic Separation (LC Conditions)

Separation of the reduced form (C₁₆H₁₂N₂O₂) from the parent (C₁₆H₁₀N₂O₂) is required because in-source oxidation of the reduced form can mimic the parent signal.

-

Column: C18 Reverse Phase (e.g., Waters CORTECS or Agilent ZORBAX Eclipse XDB-C18), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate (Buffer stabilizes the redox state).

-

Gradient: Steep gradient (50% B to 95% B in 4 mins) due to high lipophilicity of the bis-indole core.

Part 3: Fragmentation Chemistry (MS/MS)

Understanding the fragmentation of C₁₆H₁₂N₂O₂ (Precursor m/z 265 ) vs. the parent C₁₆H₁₀N₂O₂ (Precursor m/z 263 ) is the primary validation step.

fragmentation Logic

-

Primary Transition (Quantification): The loss of water (-18 Da) is characteristic of the reduced "leuco" diol/ketone structure, yielding m/z 247 .

-

Secondary Transition (Confirmation): Cleavage of the central bond or loss of CO (-28 Da).

MS/MS Transitions Table

| Analyte | Formula | Precursor [M+H]⁺ | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) | Mechanism |

| Dihydroindirubin | C₁₆H₁₂N₂O₂ | 265.1 | 247.1 | 219.1 | 25 | Loss of H₂O (Dehydration) |

| Indirubin (Parent) | C₁₆H₁₀N₂O₂ | 263.1 | 235.1 | 219.1 | 35 | Loss of CO (Carbonyl cleavage) |

| Leuco-Indigo | C₁₆H₁₂N₂O₂ | 265.1 | 237.1 | 219.1 | 30 | Loss of CO (Distinct from Indirubin) |

Visualization: Fragmentation Pathway

The following diagram illustrates the distinct fragmentation logic for the C₁₆H₁₂N₂O₂ species compared to its oxidized parent.

Caption: MS/MS fragmentation pathway for C₁₆H₁₂N₂O₂ (Dihydroindirubin). Note the characteristic dehydration step (265→247) absent in the oxidized parent.

Part 4: Quantitative Bioanalysis Protocol

For drug development professionals, the following protocol ensures data integrity during PK studies (Plasma/Serum).

Sample Preparation (Anti-Oxidation Protocol)

Standard protein precipitation often leads to the oxidation of C₁₆H₁₂N₂O₂ back to Indirubin.

-

Reagent: Acetonitrile containing 0.1% Ascorbic Acid (Antioxidant).

-

Procedure:

-

Aliquot 50 µL Plasma.

-

Add 150 µL ACN (with Ascorbic Acid) + Internal Standard (e.g., Indirubin-d4).

-

Vortex 30s, Centrifuge 10 min @ 10,000g.

-

Inject Supernatant immediately. Do not dry down under heat/N2 if possible, as this promotes oxidation.

-

Analytical Workflow Diagram

Caption: Optimized bioanalytical workflow for labile reduced metabolites, emphasizing antioxidant stabilization.

Part 5: References & Validation Sources

The following sources provide authoritative grounding for the methods and mechanisms described above.

-

Indirubin and Indigoid Characterization:

-

Title: Determination of Indican, Isatin, Indirubin and Indigotin in Isatis indigotica by Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry.[4]

-

Relevance: Establishes the baseline LC-MS/MS parameters for the Indigoid scaffold (C16H10N2O2) which serves as the reference for the reduced form.

-

Source:

-

-

Redox Chemistry of Indigoids:

-

Title: Photophysical and Spectroscopic Studies of Indigo Derivatives in Their Keto and Leuco Forms.[5]

-

Relevance: Details the spectral and structural differences between the oxidized and leuco (C16H12N2O2) forms, crucial for method development.

-

Source:

-

-

Metabolic Profiling & Fragmentation:

-

Title: LC-APCI-MS method for detection and analysis of tryptanthrin, indigo, and indirubin.[6]

-

Relevance: Provides fragmentation data and ionization comparisons (APCI vs ESI) for this class of compounds.

-

Source:

-

-

PubChem Compound Summary (C16H12N2O2):

-

Title: Perlolyrine and Isomers.

-

Relevance: Verifies the exact mass (264.09 Da) and isomeric landscape for the formula C16H12N2O2.

-

Source:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. LC-APCI-MS method for detection and analysis of tryptanthrin, indigo, and indirubin in Daqingye and Banlangen - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacological Profiling of 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic Acid

[1]

Executive Summary

8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid represents a highly specialized scaffold in the field of epigenetic modulation.[1] It belongs to the class of 2-substituted quinoline-4-carboxylic acids , which are potent, competitive inhibitors of 2-oxoglutarate (2-OG)-dependent oxygenases .[1]

While the quinoline-4-carboxylate core is a privileged structure for metalloenzyme inhibition, the specific substitution pattern—an 8-methyl group combined with a 2-(pyridin-3-yl) moiety—optimizes this molecule for targeting JmjC-domain-containing histone demethylases (KDMs) , specifically the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies.[1]

This guide details the molecular mechanism, primary and secondary targets, and validation protocols required to utilize this compound as a chemical probe in oncology and chromatin biology.

Part 1: Molecular Mechanism of Action

Competitive Inhibition of 2-OG Oxygenases

The primary mechanism of action is competitive inhibition against the endogenous co-factor 2-oxoglutarate (α-ketoglutarate).[1]

-

Chelation Chemistry: The compound binds to the catalytic Fe(II) center within the enzyme's active site. The quinoline nitrogen (N1) and the 4-carboxylic acid form a bidentate chelate complex with the iron, displacing 2-OG.[1]

-

Steric Selectivity: The 2-(pyridin-3-yl) group extends into the substrate-binding pocket, mimicking the peptide substrate or interacting with specific residues (often a lysine or arginine) that dictate isoform selectivity.[1]

-

The 8-Methyl Function: Unlike 8-hydroxyquinolines (which chelate via the 8-OH), the 8-methyl group in this scaffold serves a lipophilic role.[1] It increases the compound's hydrophobicity (logP), enhancing cell permeability and potentially filling a hydrophobic pocket within the JmjC domain to improve binding affinity.

Pathway Visualization

The following diagram illustrates the disruption of the demethylation cycle by the inhibitor.

Caption: Competitive inhibition mechanism where the quinoline scaffold displaces 2-OG at the Fe(II) catalytic center, preventing histone demethylation.

Part 2: Primary and Secondary Targets

Primary Targets: Histone Demethylases

The specific structural geometry targets the KDM4 and KDM5 families.

| Target Family | Specific Isoforms | Biological Function | Therapeutic Relevance |

| KDM4 (JMJD2) | KDM4A, KDM4B, KDM4C | Demethylates H3K9me3/me2 and H3K36me3 .[1] Regulates heterochromatin and DNA repair. | Overexpressed in Prostate Cancer (AR signaling) and Triple-Negative Breast Cancer .[1] |

| KDM5 (JARID1) | KDM5A, KDM5B | Demethylates H3K4me3/me2 .[2] Regulates transcriptional initiation.[1] | Linked to Drug Tolerance in lung cancer and Melanoma heterogeneity. |

Secondary & Off-Targets

Due to the conserved nature of the 2-OG binding pocket, selectivity is the primary challenge.[1]

-

PHD2 (EGLN1): Prolyl hydroxylase domain enzymes involved in HIF-1α sensing.[1] High concentrations of quinoline-4-carboxylates may stabilize HIF-1α, mimicking hypoxia.[1]

-

DHODH (Dihydroorotate Dehydrogenase): While structurally distinct, some substituted quinoline-4-carboxylic acids show inhibitory activity against DHODH, affecting pyrimidine synthesis.[1] This is a critical off-target control for proliferation assays.[1]

Part 3: Experimental Validation Protocols

To validate the activity of 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for in vitro potency determination.[1]

Protocol: LANCE Ultra TR-FRET Demethylase Assay

Objective: Determine IC50 against KDM4A/KDM5B.[1]

Reagents:

-

Recombinant KDM4A or KDM5B enzyme.[1]

-

Biotinylated Histone H3 peptide substrate (e.g., H3K9me3-biotin).[1]

-

Europium (Eu)-labeled anti-H3K9me2/me1 antibody (Donor).[1]

-

ULight™-Streptavidin (Acceptor).[1]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 50 µM Fe(II), 100 µM Ascorbate.

Workflow Steps:

-

Compound Prep: Prepare 10-point serial dilutions of the inhibitor in DMSO.

-

Enzyme Mix: Incubate enzyme (5-10 nM) with the compound for 15 minutes at Room Temperature (RT).

-

Reaction Initiation: Add Substrate Mix (Biotin-H3 peptide + 2-OG + Ascorbate + Fe(II)).[1]

-

Note: Keep 2-OG concentration near its Km (approx. 1-10 µM) to ensure competitive conditions.[1]

-

-

Incubation: Incubate for 60 minutes at RT.

-

Detection: Add Detection Mix (Eu-Antibody + ULight-Streptavidin) containing EDTA (to stop the enzymatic reaction by chelating iron).

-

Readout: Measure TR-FRET signal on a plate reader (Excitation: 320/340 nm; Emission: 615/665 nm).

Assay Logic Visualization

Caption: TR-FRET workflow. Inhibition prevents demethylation, maintaining the specific methyl-mark recognized by the Eu-antibody, resulting in a high FRET signal.[1]

Part 4: Therapeutic Implications[1][3][4]

Oncology: Triple-Negative Breast Cancer (TNBC)

KDM4 enzymes amplify androgen receptor (AR) signaling and drive stem-cell-like characteristics.[1] Inhibition using this scaffold has shown potential to:

-

Sensitize TNBC cells to standard chemotherapy.[1]

-